2-Bromo-1-quinolin-2-ylethanone
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Overview
Description
2-Bromo-1-(2-quinolinyl)ethanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The compound 2-Bromo-1-(2-quinolinyl)ethanone is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a quinoline ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-quinolinyl)ethanone typically involves the bromination of 1-(2-quinolinyl)ethanone. One common method includes the reaction of 1-(2-quinolinyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 2-Bromo-1-(2-quinolinyl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-quinolinyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild temperatures.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Substituted quinoline derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-quinolinyl)ethanone is primarily attributed to its ability to interact with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2-quinolinyl)ethanone: Similar structure but with a chlorine atom instead of bromine.
2-Iodo-1-(2-quinolinyl)ethanone: Similar structure but with an iodine atom instead of bromine.
1-(2-Quinolinyl)ethanone: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness
2-Bromo-1-(2-quinolinyl)ethanone is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. The bromine atom enhances the compound’s ability to undergo substitution reactions, making it a valuable intermediate in the synthesis of various derivatives. Additionally, the compound’s biological activities, such as antimicrobial and anticancer properties, make it a promising candidate for further research and development .
Properties
Molecular Formula |
C11H8BrNO |
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Molecular Weight |
250.09 g/mol |
IUPAC Name |
2-bromo-1-quinolin-2-ylethanone |
InChI |
InChI=1S/C11H8BrNO/c12-7-11(14)10-6-5-8-3-1-2-4-9(8)13-10/h1-6H,7H2 |
InChI Key |
RRZSOVOXHBTJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)CBr |
Origin of Product |
United States |
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